molecular formula C17H13N3S B5745450 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole

1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Cat. No. B5745450
M. Wt: 291.4 g/mol
InChI Key: JZXMGOWRAZLVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its various biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its antibacterial activity by inhibiting bacterial DNA synthesis. It is also believed that this compound may disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antitumor effects, 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole has also been shown to exhibit anti-inflammatory effects. Studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole in lab experiments is its broad-spectrum antibacterial and antifungal activity. This compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole. One potential direction is the development of new antibacterial and antifungal agents based on the structure of this compound. Another direction is the investigation of the potential antitumor activity of this compound in clinical trials.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity, in order to optimize its use in various applications.

Synthesis Methods

The synthesis of 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with benzyl bromide and 2-mercapto-1,3-thiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole has been extensively studied for its various biological activities. One of the most promising applications of this compound is its antibacterial activity. Studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antibacterial activity, 1-benzyl-2-(1,3-thiazol-5-yl)-1H-benzimidazole has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. This compound has also been studied for its potential antitumor activity, with promising results in preclinical studies.

properties

IUPAC Name

5-(1-benzylbenzimidazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)19-17(20)16-10-18-12-21-16/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXMGOWRAZLVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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